molecular formula C16H26N6O12 B3836940 methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate

methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate

Cat. No.: B3836940
M. Wt: 494.41 g/mol
InChI Key: ZALDJNRBHGAPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the nitro groups and the esterification of the carboxylic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate involves its interaction with specific molecular targets. The nitro groups and piperazine ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate is unique due to its combination of a piperazine ring and multiple nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O12/c1-33-13(23)3-5-15(19(25)26,20(27)28)11-17-7-9-18(10-8-17)12-16(21(29)30,22(31)32)6-4-14(24)34-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALDJNRBHGAPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CN1CCN(CC1)CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Reactant of Route 2
Reactant of Route 2
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Reactant of Route 3
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Reactant of Route 4
Reactant of Route 4
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Reactant of Route 5
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Reactant of Route 6
methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.